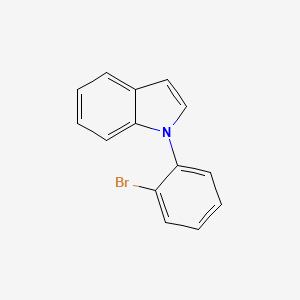

1-(2-Bromophenyl)-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromophenyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTROOPVZCHCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587741 | |

| Record name | 1-(2-Bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938164-50-2 | |

| Record name | 1-(2-Bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Formation of 1 2 Bromophenyl 1h Indole

Elucidation of Reaction Pathways and Identification of Key Intermediates

The formation of 1-aryl-1H-indoles, including 1-(2-bromophenyl)-1H-indole, can proceed through various synthetic routes, with the Fischer indole (B1671886) synthesis and its modern variants being prominent methods. d-nb.infomdpi.comresearchgate.net These reactions generally involve the condensation of an arylhydrazine with a ketone or aldehyde, or the metal-catalyzed hydroamination of alkynes. d-nb.infomdpi.com

A common pathway involves the reaction of an aniline (B41778) analog with an α-halogenated ketone. This process can lead to the formation of both 2-aryl and 3-aryl indole regioisomers, depending on the mechanistic route. nih.gov One proposed pathway involves the initial displacement of the halogen by the aniline, followed by intramolecular cyclization and rearomatization to yield a 3-aryl indole. nih.gov

Alternatively, an imine intermediate can be formed, which then undergoes cyclization to produce a rearranged 2-aryl indole. nih.gov Isotopic labeling studies have provided evidence for the latter pathway in certain instances. nih.gov For example, in the reaction of specific aniline and α-bromoacetophenone analogs, the resulting 2-aryl indole contained the isotopic label at the C-3 position of the indole core, supporting the imine intermediate mechanism. nih.gov

In metal-catalyzed syntheses, such as those involving copper, the reaction of 2-bromotrifluoroacetanilide with a terminal alkyne is proposed to proceed through a CuI/L-proline-catalyzed coupling followed by a CuI-mediated cyclization. researchgate.net Density functional theory (DFT) calculations have been employed to investigate the reaction mechanism, suggesting a preferred reaction path and confirming the effectiveness of the copper catalyst. researchgate.net

Another significant pathway is the palladium-catalyzed annulation of anilines with bromoalkynes, which demonstrates excellent regioselectivity. organic-chemistry.org Mechanistic studies suggest that this reaction proceeds via an anti-nucleophilic addition of the aniline to the bromoalkyne, followed by sequential C-H functionalization. organic-chemistry.org

The table below summarizes key intermediates in different synthetic pathways leading to indole derivatives.

| Intermediate Type | Description | Synthetic Pathway |

| Hydrazone | Formed from the reaction of an arylhydrazine and a carbonyl compound or alkyne. | Fischer Indole Synthesis |

| Enehydrazine | A key intermediate in the Fischer indole synthesis, formed from the tautomerization of the hydrazone. | Fischer Indole Synthesis |

| Imine | Formed from the reaction of an aniline analog and an α-halogenated ketone. | Bischler-Mohlau Indole Synthesis |

| Ketenimine | Formed from the ring-opening of N-sulfonyltriazoles. | Triazole Ring-Opening/Cyclization |

| Ethene-1,1-diamine | Formed from the addition of an amine to a ketenimine intermediate. | Triazole Ring-Opening/Cyclization |

Stereochemical and Regiochemical Control in the Synthesis of this compound

Markovnikov Selectivity in Hydrohydrazination Steps

In the synthesis of indole derivatives via the hydrohydrazination of alkynes, achieving high regioselectivity is paramount. The addition of the hydrazine (B178648) to the alkyne can, in principle, follow either Markovnikov or anti-Markovnikov selectivity.

Several catalytic systems have been developed that exhibit high Markovnikov selectivity in the hydrohydrazination of terminal alkynes. d-nb.infouni-rostock.dethieme-connect.com For instance, zinc-promoted hydrohydrazination has been shown to be highly Markovnikov-selective. thieme-connect.com Similarly, indium bromide has been demonstrated to effectively promote the hydrohydrazination of various N-phenylhydrazines with terminal alkynes in a Markovnikov-type manner, leading to high regioselectivity. d-nb.info This selectivity ensures that the subsequent cyclization yields the desired 2-substituted indole derivatives. d-nb.info

The use of titanium-based catalysts, in combination with other metal salts like ZnCl2, has also been shown to result in highly selective Markovnikov reactions, yielding 2,3-disubstituted indoles. uni-rostock.de

Regioselectivity of Substituent Introduction on Indole and Bromophenyl Moieties

The introduction of substituents onto the indole and bromophenyl rings is a critical aspect of synthesizing specifically functionalized derivatives of this compound. The inherent electronic properties of the indole and bromophenyl moieties, along with the reaction conditions, dictate the regioselectivity of these substitutions.

For the indole nucleus, electrophilic substitution typically occurs at the C3 position due to the electron-rich nature of the pyrrole (B145914) ring. However, in N-substituted indoles, functionalization at the C2 position can be achieved. For instance, deprotonative metallation of N-phenylindole using a mixed lithium-zinc base, followed by iodolysis, regioselectively affords the 2-iodo derivative. beilstein-journals.org

Regarding the bromophenyl ring, the bromine atom acts as an ortho-, para-directing group for electrophilic aromatic substitution, albeit being deactivating. In the context of deprotonative metallation of N-(4-bromophenyl)indole, the reaction occurs on the bromophenyl substituent at the position ortho to the bromine atom. beilstein-journals.org

Furthermore, in transition metal-catalyzed reactions, the regioselectivity can be controlled by the choice of catalyst and directing groups. For example, in rhodium(III)-catalyzed C-H activation/cyclization of meta-substituted arylhydrazines, the 6-substituted indole regioisomer is predominantly formed. mdpi.com

Role of Catalysts and Promoters in Reaction Mechanisms

Understanding Activation Modes of Alkyne and Arylhydrazine Substrates

The activation of alkyne and arylhydrazine substrates is a crucial step in many synthetic routes to this compound, particularly in metal-catalyzed reactions. Catalysts play a pivotal role in lowering the activation energy for the nucleophilic attack of the arylhydrazine onto the alkyne.

Gold catalysts, for instance, are known to activate carbon-carbon multiple bonds, especially alkynes, making them more susceptible to nucleophilic attack. researchgate.netresearchgate.net The fundamental mode of gold catalysis involves the π-acidic activation of the alkyne. acs.org Similarly, Brønsted acids like polyphosphoric acid (PPA) can activate the C-C triple bond of alkynes towards the nucleophilic attack of the hydrazine moiety. mdpi.comresearchgate.net

The activation of the arylhydrazine can also be influenced by the catalyst. In some cases, the catalyst may coordinate to the nitrogen atom of the hydrazine, modulating its nucleophilicity. The balance between activating the alkyne and not deactivating the hydrazine through excessive protonation is a key challenge in acid-catalyzed reactions. mdpi.com

Detailed Analysis of Catalytic Cycles (e.g., Gold, BF3·OEt2)

Gold Catalysis:

Gold catalysts, particularly gold(I) and gold(III) complexes, are highly effective in catalyzing the synthesis of indoles. researchgate.netrsc.orgunimi.it The catalytic cycle for the gold-catalyzed synthesis of indoles from 2-alkynylanilines generally involves the following steps:

Coordination: The gold catalyst coordinates to the alkyne moiety of the substrate, activating it. researchgate.net

Nucleophilic Attack: The nitrogen atom of the aniline attacks the activated alkyne in an intramolecular fashion.

Protodeauration/Rearomatization: The resulting intermediate undergoes protodeauration and rearomatization to yield the final indole product and regenerate the active gold catalyst.

In some instances, the gold-catalyzed reaction can proceed through more complex cascade pathways, leading to the formation of polycyclic indole derivatives. researchgate.net

BF3·OEt2 Catalysis:

Boron trifluoride etherate (BF3·OEt2) is a versatile Lewis acid catalyst used in various organic transformations, including the synthesis of indole derivatives. researchgate.netunimi.it It can act as a catalyst in several ways:

Lewis Acid Activation: BF3·OEt2 can activate carbonyl groups or other electrophiles, facilitating nucleophilic attack by the indole nucleus.

Promoting Cyclizations: It can promote cyclization reactions, such as the [4+2] cycloaddition of vinylindoles with electron-poor alkenes. unimi.it

Mediating Rearrangements: BF3·OEt2 can also mediate regioselective rearrangements in the synthesis of complex indole structures. researchgate.net

For example, in the synthesis of thieno[3,2-b]indoles, a gold-catalyzed alkynol cycloisomerization is followed by a BF3·OEt2-mediated regioselective C3 allylation. researchgate.net

The following table outlines the roles of Gold and BF3·OEt2 in indole synthesis.

| Catalyst | Role | Example Reaction |

| Gold (Au) | Activates alkyne C-C triple bond for nucleophilic attack. | Cycloisomerization of 2-alkynylanilines to indoles. researchgate.net |

| BF3·OEt2 | Acts as a Lewis acid to promote cyclization and rearrangement. | Regioselective C3 allylation in indole synthesis. researchgate.net |

Advanced Analytical Techniques for the Comprehensive Structural Characterization of 1 2 Bromophenyl 1h Indole

Advanced Spectroscopic Methods for In-depth Structural Elucidation

Spectroscopic techniques are paramount for elucidating the molecular structure of 1-(2-Bromophenyl)-1H-indole, providing insights from the atomic to the electronic level.

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are indispensable for assembling the complete molecular puzzle of this compound. mdpi.comnih.gov These experiments reveal through-bond and through-space correlations, confirming the precise substitution pattern and connectivity.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would be used to establish proton-proton coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the indole (B1671886) ring (e.g., H4-H5, H5-H6, H6-H7) and on the bromophenyl ring (e.g., H3'-H4', H4'-H5', H5'-H6'). It would also confirm the coupling between the C2 and C3 protons of the indole core. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already-assigned proton spectrum. For instance, the proton signal for H5 of the indole ring would show a cross-peak with the C5 carbon signal. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for connecting the molecular fragments. It reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. nih.govyoutube.com For this compound, key HMBC correlations would include the cross-peak between protons on the bromophenyl ring and the indole nitrogen's neighboring carbon (C8a), as well as correlations between the indole protons and carbons of the bromophenyl ring, confirming the N-aryl linkage.

Table 4.1.1: Expected 2D NMR Correlations for Structural Elucidation of this compound

| Technique | Purpose | Expected Key Correlations |

| COSY | Identifies ¹H-¹H spin systems | Correlations within the indole aromatic system (H4 to H7). Correlations within the 2-bromophenyl ring system. |

| HSQC | Maps protons to their directly attached carbons | Cross-peaks for all C-H bonds (e.g., C2-H2, C3-H3, C4-H4, etc.). |

| HMBC | Establishes long-range (2-3 bond) ¹H-¹³C connectivity | Correlations between H2'/H6' of the phenyl ring and C1' and C2 of the indole ring, confirming the N-C bond. |

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high confidence. uni-saarland.de For this compound (C₁₄H₁₀BrN), the theoretical monoisotopic mass is 270.9997 g/mol . HRMS analysis would be expected to yield an experimental mass that matches this value to within a few parts per million (ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the compound's fragmentation pattern, which serves as a structural fingerprint. The presence of bromine is readily identified by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for bromine-containing fragments due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. msu.edu

Key fragmentation pathways for this compound would likely involve:

Loss of the bromine radical (•Br): A primary fragmentation would be the cleavage of the C-Br bond, resulting in a fragment ion at [M-79/81]⁺.

Cleavage of the N-phenyl bond: Fission of the bond between the indole nitrogen and the bromophenyl ring, leading to fragments corresponding to the indole cation ([C₈H₇N]⁺, m/z 117) or the bromophenyl cation ([C₆H₄Br]⁺, m/z 155/157).

Ring fragmentations: Further fragmentation of the indole or phenyl rings can also occur, providing additional structural information. nih.gov

Table 4.1.2: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Fragment Identity | Description |

| 271.00/273.00 | [C₁₄H₁₀BrN]⁺ | Molecular ion peak (M⁺) showing characteristic bromine isotope pattern. |

| 192.08 | [C₁₄H₁₀N]⁺ | Loss of bromine radical (•Br) from the molecular ion. |

| 155.96/157.96 | [C₆H₄Br]⁺ | Bromophenyl cation from cleavage of the N-Caryl bond. |

| 117.06 | [C₈H₇N]⁺ | Indole cation from cleavage of the N-Caryl bond. |

Aromatic C-H stretching: Bands are expected in the 3100-3000 cm⁻¹ region. nih.gov

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-N stretching: The stretching of the aryl-nitrogen bond is expected around 1360-1250 cm⁻¹.

C-Br stretching: The carbon-bromine bond vibration is typically observed in the far-infrared region, usually between 600-500 cm⁻¹.

Out-of-plane (OOP) C-H bending: Strong bands in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings. An ortho-disubstituted benzene (B151609) ring, for instance, typically shows a strong band around 770–735 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar aromatic rings and the C-Br bond, which may be weak in the IR spectrum. spectroscopyonline.com

Table 4.1.3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Aryl C-N Stretch | 1360 - 1250 | IR |

| C-H Out-of-Plane Bending | 900 - 735 | IR |

| C-Br Stretch | 600 - 500 | IR, Raman |

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions originating from the indole and bromophenyl chromophores. mdpi.com Indole itself typically shows two main absorption bands, a stronger one around 260-270 nm and a weaker, structured band around 280-290 nm. researchgate.net The attachment of the bromophenyl group at the N1 position is expected to cause a slight red-shift (bathochromic shift) of these bands due to the extension of the conjugated system.

Photophysical studies could reveal fluorescence or phosphorescence properties. While many indole derivatives are fluorescent, the presence of the bromine atom could significantly influence the excited state deactivation pathways. The "heavy-atom effect" of bromine can promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), potentially quenching fluorescence and enabling phosphorescence. mdpi.com

Table 4.1.4: Expected Electronic Spectroscopy Data for this compound

| Property | Expected Observation | Rationale |

| UV-Vis Absorption (λmax) | ~270-300 nm | π-π* transitions of the extended N-aryl indole chromophore. mdpi.comresearchgate.net |

| Fluorescence | Potentially weak or quenched | The heavy bromine atom can enhance intersystem crossing, depopulating the fluorescent singlet state. |

| Phosphorescence | Potentially observable | The heavy-atom effect populates the triplet state, from which phosphorescence can occur. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. While the crystal structure for the parent this compound is not publicly available, the structure of a closely related derivative, 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole , offers critical insights.

In this derivative, the key structural feature is the significant twist between the two aromatic systems. The dihedral angle between the mean plane of the indole ring system and the mean plane of the 2-bromophenyl group is reported to be 77.6(1)°. This large angle is a direct consequence of the steric hindrance between the ortho-bromo substituent on the phenyl ring and the hydrogen atom at the C7 position of the indole ring. This steric clash forces the rings out of coplanarity. It is highly probable that the parent compound, this compound, adopts a similarly twisted conformation in the solid state to alleviate this steric strain.

Table 4.2.1: Crystallographic Data for the Related Compound 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole

| Parameter | Value | Significance for this compound |

| Crystal System | Monoclinic | Provides basic packing information. |

| Space Group | P2₁/c | Provides basic packing information. |

| Dihedral Angle (Indole-Phenyl) | 77.6(1)° | Strongly suggests a highly twisted, non-planar conformation for the parent compound due to steric hindrance. |

Data obtained from a published structure of a substituted derivative and is used to infer the likely conformation of the parent compound.

Chromatographic Purity Assessment and Enantiomeric/Diastereomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. nih.gov A reversed-phase HPLC method, typically using a C18 column with a mobile phase such as an acetonitrile (B52724)/water gradient, would be developed. The sample is analyzed by a UV detector, and the purity is calculated based on the relative area percentage of the main peak corresponding to the product versus any impurity peaks.

Regarding enantiomeric or diastereomeric excess, the this compound molecule is achiral. It does not possess any stereocenters and does not exhibit atropisomerism under normal conditions due to rapid rotation around the N-Caryl single bond. Therefore, it exists as a single constitutional isomer, and the determination of enantiomeric or diastereomeric excess is not applicable. americanpharmaceuticalreview.combgb-analytik.com

Table 4.3.1: Chromatographic Analysis of this compound

| Analysis Type | Method | Purpose | Expected Result |

| Chemical Purity | Reversed-Phase HPLC-UV | To quantify the percentage of the target compound relative to impurities. | A single major peak with purity typically >95% for a purified sample. |

| Enantiomeric/Diastereomeric Excess | Chiral HPLC | To separate and quantify stereoisomers. | Not Applicable; the molecule is achiral. |

Computational Chemistry and Theoretical Studies of 1 2 Bromophenyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. DFT calculations provide valuable information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are critical in predicting a molecule's chemical reactivity and kinetic stability. irjweb.com

For N-arylindoles, the electronic properties are heavily influenced by the nature and position of substituents on the phenyl ring. In the case of 1-(2-Bromophenyl)-1H-indole, the bromine atom, being electron-withdrawing, is expected to influence the electron density distribution across the indole (B1671886) and phenyl rings.

While specific DFT data for this compound is not extensively available in the literature, studies on closely related substituted analogs like 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole offer valuable insights. In a study of this substituted derivative, DFT calculations were performed at the B3LYP/6-311G(d) level. nih.gov The calculations were used to determine the electronic transfer integrals between neighboring molecules in the crystal lattice, which are derived from the HOMO and HOMO-1 energy levels of a molecular pair. nih.gov This indicates that the electronic interactions, and by extension the HOMO-LUMO energies, are sensitive to the molecular packing and intermolecular distances. researchgate.net

The HOMO-LUMO energy gap is a key parameter derived from DFT calculations, reflecting the molecule's excitability and its ability to participate in charge transfer. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com For various indole derivatives, this gap has been shown to be a determinant of their bioactivity. irjweb.com Computational studies on other N-substituted indoles have utilized DFT to calculate global reactivity descriptors such as electronegativity, hardness, and softness to rationalize their chemical behavior. irjweb.com

Table 1: Calculated Electronic Interaction Parameters for a Dimer of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole

| Molecular Pair Configuration | Electronic Transfer Integral (t) in eV |

|---|---|

| Face-to-face (dimer) | 0.051 |

| Head-to-head (Cl2···Cl2) | 0.00053 |

| Side-by-side (Cl1···Cl1) | 0.00076 |

Data sourced from a study on a substituted analog of this compound. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving N-arylindoles, DFT calculations can map out the energy profiles of potential reaction pathways, helping to determine the most favorable route.

While specific reaction mechanism modeling for this compound is not readily found, studies on related indole syntheses and functionalizations provide a framework for understanding its potential reactivity. For instance, the synthesis of indoles from N-substituted anilines has been investigated computationally. The mechanism of palladium-catalyzed Larock indole synthesis to form axially chiral N-arylindoles was studied using DFT, revealing that the alkyne migratory insertion is the rate-determining step. nih.gov

In the context of multicomponent reactions, DFT calculations have been used to support proposed mechanisms. For example, in a rhodium-catalyzed reaction involving indoles, the formation of an α-amino enol intermediate and its subsequent trapping by a vinylimine (B1173575) species generated from the indole was elucidated through computational modeling of the transition states. nih.gov These studies highlight the power of computational chemistry to validate and refine proposed reaction mechanisms.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are increasingly used to predict the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity.

Reactivity: The reactivity of this compound can be inferred from its electronic structure. The electron distribution, influenced by the bromophenyl group, will dictate its susceptibility to electrophilic or nucleophilic attack. DFT calculations can quantify this through parameters like Fukui functions and molecular electrostatic potential maps, which identify the most reactive sites in the molecule. irjweb.com

Regioselectivity: The position of chemical reactions on the indole ring is a critical aspect of its chemistry. For N-substituted indoles, arylation can occur at the C2 or C3 positions. Experimental and computational studies have shown that the regioselectivity of these reactions can be controlled by the reaction conditions, such as the choice of oxidant and the acidity of the medium. nih.govuri.edu DFT calculations have been employed to explain the observed regioselectivity in the oxidative coupling of indoles with catechols, showing how the presence of a Lewis acid can switch the site of nucleophilic addition. bohrium.com For N-alkylindoles, both experimental and computational data suggest a concerted metalation-deprotonation mechanism for C-H palladation, which governs the regioselectivity of arylation. acs.org

Stereoselectivity: When a reaction can produce multiple stereoisomers, computational modeling can predict which isomer is favored. A stereoselective reaction produces a predominance of one stereoisomer over others. durgapurgovtcollege.ac.in For N-arylindoles, which can exhibit axial chirality, DFT calculations have been crucial in understanding the origins of enantioselectivity in asymmetric synthesis. pku.edu.cnacs.org In the rhodium-catalyzed asymmetric N-H insertion for synthesizing axially chiral N-arylindoles, DFT calculations revealed a concerted mechanism. pku.edu.cnacs.org Similarly, in the asymmetric Larock indole synthesis, DFT studies suggested that steric hindrance from the chiral ligand contributes to enantiocontrol. nih.gov Computational investigations into the atroposelective functionalization of arylindoles have highlighted the importance of hydrogen bonding in achieving high stereoselectivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational Analysis: The three-dimensional structure and conformational flexibility of this compound are key to its interactions and properties. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com The most stable conformation is determined by a balance of steric and electronic effects. lumenlearning.com

A critical parameter in the conformation of N-arylindoles is the dihedral angle between the plane of the indole ring and the plane of the N-aryl substituent. For the closely related compound 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole , X-ray crystallography revealed a significant twist between the two aromatic systems, with a dihedral angle of 77.6(1)°. nih.gov This large angle is likely due to steric hindrance between the ortho-bromo substituent on the phenyl ring and the indole core. It is highly probable that this compound adopts a similarly twisted conformation to minimize steric repulsion.

Table 2: Key Structural Data for 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole

| Parameter | Value |

|---|---|

| Dihedral Angle (Indole Plane vs. Benzene (B151609) Plane) | 77.6 (1)° |

Data from X-ray crystallographic analysis of a substituted analog. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational landscape and how they interact with their environment. eurekaselect.comnih.gov While specific MD simulations for this compound are not prominent in the literature, studies on other N-substituted indoles demonstrate the utility of this technique. For instance, MD simulations have been used to study the stability of indole derivatives within the binding cavity of enzymes, which is crucial for drug design. eurekaselect.comnih.gov These simulations can reveal how the molecule adapts its conformation to fit into a binding site and the duration of these interactions. eurekaselect.com

Reactivity and Derivatization of 1 2 Bromophenyl 1h Indole

Functionalization at the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are paramount for elaborating the structure of 1-(2-bromophenyl)-1H-indole. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. tcichemicals.comgre.ac.uk While direct examples on this compound are not extensively documented in the provided results, the reactivity of the aryl bromide is well-established. For analogous systems like 2-(3-bromophenyl)-1H-indole-3-carbaldehyde, Suzuki-Miyaura coupling with phenylboronic acid proceeds efficiently using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. The reactivity order for aryl halides in this coupling is typically I > Br > OTf >> Cl. tcichemicals.com This established reactivity pattern confirms the suitability of the bromo-substituent in this compound for such transformations.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the bromophenyl group and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org A notable application involves the reaction of this compound with terminal alkynes in a palladium-catalyzed tandem sequence. This process starts with a Sonogashira coupling, followed by an intramolecular C-H activation, leading to the regioselective synthesis of complex fused heterocyclic systems like indolo[1,2-a]quinolines. acs.org The reaction can be carried out under mild, and even copper-free, conditions using modern, air-stable palladium precatalysts. nih.gov

Table 1: Examples of Sonogashira Coupling with this compound Derivatives

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 6-Phenylindolo[1,2-a]quinoline | acs.org |

| This compound | 1-Heptyne | Pd(OAc)₂, PPh₃, CuI, Et₃N | 6-Pentylindolo[1,2-a]quinoline | acs.org |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 6-(Trimethylsilyl)indolo[1,2-a]quinoline | acs.org |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.orgorganic-chemistry.org The process is a cornerstone of modern synthetic chemistry for constructing arylamines. researchgate.net While direct intermolecular examples with this compound are not specified, intramolecular variants are known. For instance, derivatives of 6-(2-bromophenyl)pyrazin-5-amine undergo intramolecular Buchwald-Hartwig amination to yield fused indolo[2,3-b]pyrazine systems. nih.gov The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the C-N coupled product. libretexts.orgresearchgate.net

While aryl halides are generally unreactive toward nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently electron-deficient, typically through the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In the case of this compound, the indole (B1671886) moiety is not a strong electron-withdrawing group, making classical SNAr reactions challenging. However, variants promoted by strong bases or specific catalysts can facilitate substitution. For example, KOH/DMSO systems have been used to promote C-N bond formation via an SNAr-type mechanism between indoles and activated haloarenes. molaid.com

Functionalization of the Indole Nucleus

The indole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic attack. Furthermore, the N-aryl substituent can be exploited to direct metalation reactions to specific positions.

The indole nucleus readily undergoes electrophilic aromatic substitution, typically at the C3 position, or at C2 if C3 is blocked. rahacollege.co.in The electron-donating nature of the indole nitrogen enhances the nucleophilicity of the ring. For N-substituted indoles, the substitution pattern can be influenced by the nature of the N-substituent and the reaction conditions. Iodine-catalyzed electrophilic substitution is a known method for functionalizing indoles. beilstein-journals.orgnih.gov In reactions involving this compound derivatives, electrophilic attack can be directed to other positions if more activating groups are present on the indole or phenyl rings.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. organic-chemistry.org A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgharvard.edu The N-phenyl group in N-phenylindole can act as a directing group. Studies on N-aryl indoles have shown that lithiation can occur on the N-substituent at the position ortho to the nitrogen atom. researchgate.net In the context of this compound, this would correspond to the C2' position of the bromophenyl ring or, potentially, the C2 position of the indole nucleus. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The aryl O-carbamate group is recognized as one of the most powerful DMGs, highlighting the potential for N-linked groups to control reactivity. nih.gov

Ring-Opening and Rearrangement Reactions of this compound

The unique juxtaposition of the indole and bromophenyl rings in this molecule enables access to complex polycyclic structures through reactions that involve significant skeletal reorganization.

Palladium-Catalyzed Annulation with Arynes: this compound can react with arynes in the presence of a palladium catalyst to construct indolo[1,2-f]phenanthridine frameworks. acs.orgnih.gov The proposed mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by C-H activation at the C2 position of the indole ring to form a palladacycle intermediate. This intermediate then reacts with the aryne, and subsequent reductive elimination yields the annulated product. acs.org

Table 2: Palladium-Catalyzed Annulation of 1-(2-Bromophenyl)-1H-indoles with an Aryne Precursor

| Indole Substrate | Aryne Precursor | Catalyst | Product Yield | Reference |

|---|---|---|---|---|

| This compound | o-(Trimethylsilyl)phenyltriflate | Pd(OAc)₂ | 61% | acs.org |

| 1-(2-Bromophenyl)-5-methoxy-1H-indole | o-(Trimethylsilyl)phenyltriflate | Pd(OAc)₂ | High Yield | acs.org |

| 1-(2-Bromophenyl)-5-methyl-1H-indole | o-(Trimethylsilyl)phenyltriflate | Pd(OAc)₂ | 72% | acs.org |

Ring-Opening Cyclization with Aziridines: Research has demonstrated that 2-(2-bromophenyl)-1H-indoles (isomeric to the title compound) can undergo SN2-type regioselective ring-opening of activated aziridines. acs.orgscribd.com This reaction can occur at either the C3 position of the indole or the indole nitrogen. The resulting intermediate can then undergo a copper-mediated intramolecular C-N cyclization, leading to the formation of complex, multi-ring systems such as tetrahydrobenzo acs.orgnih.govazepino[4,5-b]indoles. acs.orgiitk.ac.inresearchgate.net

Carbonylative Cyclization: Under palladium catalysis and carbon monoxide pressure, 2-(2-bromophenyl)-1H-indoles undergo carbonylative cyclization to produce 6H-isoindolo[2,1-a]indol-6-ones. beilstein-journals.org If the indole nitrogen is alkylated, the reaction pathway can shift from cycloaminocarbonylation to a Heck-type cyclization, yielding indeno[1,2-b]indol-10(5H)-ones. beilstein-journals.org

This compound as a Versatile Synthetic Building Block for Complex Molecules

This compound is a strategically important starting material in organic synthesis. The presence of the indole nucleus, combined with a reactive bromophenyl group at the N-1 position, provides multiple sites for chemical modification. This structure allows for intramolecular and intermolecular reactions to construct elaborate molecular architectures, making it a valuable precursor for a range of complex, polycyclic, and heterocyclic compounds.

Precursor to Polysubstituted Indole Derivatives

The structure of this compound is well-suited for creating intricate, fused indole systems through reactions that leverage the bromine atom for cyclization. Palladium-catalyzed reactions, in particular, have proven effective for these transformations.

One notable application is the synthesis of indolo[1,2-f]phenanthridines. acs.orgnih.gov This is achieved through a palladium-catalyzed reaction between this compound and arynes. acs.orgnih.gov The process involves an initial oxidative addition of the palladium catalyst to the C-Br bond, followed by C-H activation and subsequent reaction with an aryne to form the fused polycyclic system. acs.org Research has shown that electron-donating substituents on the phenyl ring of the indole precursor can lead to higher yields of the annulated product. acs.org For instance, the reaction of 1-(2-bromophenyl)-5-methoxy-1H-indole with an aryne precursor proceeds smoothly to give a high yield of the corresponding indolo[1,2-f]phenanthridine. acs.org Even without substituents, this compound itself serves as a viable, though moderately yielding, substrate in this transformation. acs.org

This reactivity highlights the compound's utility in generating complex, planar, and rigid structures that are of interest in materials science and medicinal chemistry. acs.org The table below summarizes the outcomes of such palladium-catalyzed annulation reactions.

| Starting Material | Aryne Source | Product | Yield |

| 1-(2-Bromophenyl)-5-methoxy-1H-indole | o-Trimethylsilyl phenyltriflate | Methoxy-substituted indolo[1,2-f]phenanthridine | High |

| 1-(2-Bromophenyl)-4-methyl-1H-indole | o-Trimethylsilyl phenyltriflate | Methyl-substituted indolo[1,2-f]phenanthridine | 78% |

| This compound | o-Trimethylsilyl phenyltriflate | Indolo[1,2-f]phenanthridine | 61% |

This table presents illustrative data based on findings from palladium-catalyzed reactions of this compound derivatives. acs.org

Furthermore, related structures such as 2-(2-bromophenyl)-1H-indoles can undergo palladium-catalyzed carbonylative cyclization to yield complex fused systems like 6H-isoindolo[2,1-a]indol-6-ones. beilstein-journals.org These reactions demonstrate the power of using the bromophenyl group as a handle for intramolecular cyclizations to build polysubstituted indole frameworks. beilstein-journals.org

Role in the Construction of Other Nitrogen-Containing Heterocycles (e.g., Indolizines, Beta-Carbolines)

Beyond fused indoles, this compound and its structural motifs are instrumental in synthesizing other important classes of nitrogen-containing heterocycles.

Indolizines

Indolizine (B1195054), a nitrogen-containing heterocycle with a delocalized 10π-electron system, is a core scaffold in many biologically active molecules and functional organic materials. researchgate.net The synthesis of indolizine derivatives can be achieved from this compound. researchgate.net For example, research has demonstrated the synthesis of indolizines from the reaction of this compound with terminal alkynes. researchgate.net The versatility of this precursor is further shown in the formation of highly complex, fused heterocyclic systems that incorporate the indolizine core. An example is the synthesis of 5-(2-Bromophenyl)pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine-12-carbonitrile, a compound that features the 2-bromophenyl substituent on a multi-ring system containing indolizine. mdpi.com

Beta-Carbolines

The β-carboline scaffold is a tricyclic indole derivative found in numerous natural products and pharmacologically active compounds. ontosight.ai The 1-(2-bromophenyl) structural unit is a key feature in certain synthetic β-carboline derivatives, such as (1R,3R)-Methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate. ontosight.ai

The primary method for constructing the tetrahydro-β-carboline core is the Pictet-Spengler reaction. ontosight.aianalis.com.my This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde, followed by acid-catalyzed cyclization. ontosight.aiderpharmachemica.com To introduce the 1-(2-bromophenyl) group, 2-bromobenzaldehyde (B122850) is used as the aldehyde component in the reaction with tryptamine or its derivatives. analis.com.myacs.org The resulting 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can then be further modified or used as is. analis.com.my While this compound is not the direct starting material for the Pictet-Spengler cyclization, the prevalence of the 1-(2-bromophenyl) moiety in complex β-carbolines underscores the importance of this substitution pattern in the design of new heterocyclic compounds. ontosight.aianalis.com.my

Advanced Academic Applications and Future Research Directions for 1 2 Bromophenyl 1h Indole

Potential in Organic Functional Materials Science

The unique electronic properties and structural features of the indole (B1671886) scaffold make it a promising candidate for the development of novel organic functional materials. The presence of the 2-bromophenyl substituent on 1-(2-Bromophenyl)-1H-indole provides a reactive site for further molecular engineering, enhancing its potential in this domain.

While direct studies on this compound for optoelectronics are not extensively documented, the potential can be inferred from related structures. Indole derivatives are recognized for their applications in materials with specific electronic or optical properties. For instance, certain 2,2-disubstituted indolin-3-ones, which can be synthesized from indole precursors, have shown exciting applications in fluorescence labeling and optoelectronic materials. rsc.org The indole nucleus is an electron-rich system, a key feature for designing molecules for photosensitive and photovoltaic devices, as seen in related thiophene-fused indole systems. nih.gov

The this compound structure could serve as a foundational building block. The indole core provides the necessary π-conjugated system for charge transport, while the bromo-substituent offers a site for post-synthesis modification via cross-coupling reactions. This allows for the tuning of photophysical properties, such as absorption and emission wavelengths, which is critical for developing materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).

The structure of this compound lends itself to forming ordered, non-covalent assemblies, a key aspect of supramolecular chemistry. Research on a closely related derivative, 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, provides significant insight into these potential interactions. iucr.orgnih.gov In the crystalline state, this molecule exhibits a complex network of intermolecular forces. iucr.orgnih.gov

Pairs of these molecules form inversion dimers through weak C-H···O hydrogen bonds, with the indole planes arranged in a face-to-face manner. iucr.orgnih.gov These dimers are further interconnected by head-to-head chlorine-chlorine (Cl···Cl) interactions, building a two-dimensional molecular sheet. iucr.orgnih.gov These sheets then stack to form a three-dimensional structure, stabilized by additional Cl···Cl contacts. iucr.orgnih.gov The dihedral angle between the indole ring system and the bromophenyl ring is a significant structural parameter, measured at 77.6 (1)°. iucr.orgnih.gov

Similarly, studies on other bromo-substituted indole derivatives reveal that molecular conformation and crystal packing are heavily influenced by π-π stacking interactions between indole systems and C-H···π hydrogen bonds. nih.gov These interactions can lead to the formation of supramolecular columns. nih.gov Such predictable, self-assembling behavior is crucial for designing crystal-engineered materials and molecular sensors where specific recognition events are translated into detectable signals. The ability of the indole scaffold to participate in π-stacking, hydrogen bonding, and other non-covalent interactions is fundamental to its potential in molecular recognition. cymitquimica.com

Table 1: Supramolecular Features of a this compound Derivative

| Interaction Type | Description | Resulting Structure | Reference |

|---|---|---|---|

| C-H···O Hydrogen Bonds | Weak hydrogen bonds form between pairs of molecules. | Face-to-face inversion dimers. | iucr.orgnih.gov |

| Interplanar Spacing | The distance between the parallel indole planes in the dimer. | 3.360 (3) Å. | iucr.orgnih.gov |

| Cl···Cl Intermolecular Contacts | Connects dimers and sheets. | 2D molecular sheets and 3D crystal structure. | iucr.orgnih.gov |

Interdisciplinary Research Avenues

The versatility of the this compound scaffold allows its exploration in fields that bridge chemistry with biology and medicine.

Indole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The indole moiety can interact with biological macromolecules like enzymes and receptors through various non-covalent forces, including π-π stacking and hydrogen bonding. While this compound itself has not been extensively profiled, its structure is a promising starting point for developing chemical probes.

The bromo-substituent is a key feature, serving as a chemical handle for introducing fluorophores, affinity tags, or photo-crosslinkers via reactions like Suzuki or Sonogashira coupling. This would allow for the creation of targeted probes to study biological processes, visualize cellular components, or identify the binding partners of indole-based bioactive compounds. The established use of related indole structures in fluorescence labeling further supports this potential. rsc.org

Indole derivatives are widely recognized as crucial intermediates in the pharmaceutical industry. iucr.orgresearchgate.net The this compound scaffold is particularly valuable for creating diverse molecular libraries for drug discovery. The bromine atom allows for facile diversification, enabling the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.

This scaffold has been utilized in the synthesis of complex, pharmacologically active compounds. For example, 2-(2-bromophenyl)-1H-indoles are precursors for palladium-catalyzed carbonylative cyclization to produce 6H-isoindolo[2,1-a]indol-6-ones, a class of compounds with significant biological activity. beilstein-journals.org Furthermore, a derivative, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole (SUVN-502), has been identified as a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist, showing potential for the treatment of Alzheimer's disease. researchgate.net This highlights the direct relevance of the 1-(2-bromophenyl) motif in designing central nervous system agents. The development of synthetic sequences starting from simple indoles to create highly functionalized building blocks for novel heteropolycyclic compounds of potential pharmaceutical value further underscores the importance of this chemical class. nih.gov

Green Chemistry and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. While specific green synthesis routes for this compound are not detailed in the literature, general principles for indole synthesis can be applied to make its production more sustainable. Key strategies include the use of recyclable catalysts, eco-friendly solvents, and one-pot multicomponent reactions (MCRs) to improve atom economy and reduce waste. researchgate.netacs.org

One established green method for indole synthesis is the Fischer indole synthesis, which can be performed using non-toxic, recyclable solid acid catalysts like phosphomolybdic acid, often achieving high yields in short reaction times. researchgate.net Another promising approach involves one-pot MCRs in environmentally friendly solvents like ethanol (B145695). acs.orgnih.gov For instance, the synthesis of 3-substituted indoles has been achieved with high efficiency using a low loading of an indium triflate catalyst in ethanol, with purification often requiring only simple filtration. acs.orgnih.gov Adopting such methodologies for the N-arylation of indole with 1-bromo-2-iodobenzene (B155775) or related precursors could significantly reduce the environmental impact of producing this compound.

Table 2: Potential Green Synthesis Strategies for Indole Derivatives

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Recyclable Catalysts | Using solid acid catalysts like phosphomolybdic acid in Fischer indole synthesis. | Non-toxic, reusable catalyst, high yields, short reaction times. | researchgate.net |

| Multicomponent Reactions (MCRs) | Combining multiple starting materials in a single step to build complex molecules. | High atom economy, reduced waste, simplified purification. | acs.orgnih.gov |

| Eco-friendly Solvents | Using solvents like ethanol or water instead of hazardous organic solvents. | Reduced toxicity and environmental impact. | acs.orgnih.gov |

Unexplored Reactivity and Novel Transformations of this compound

The chemical architecture of this compound, featuring a reactive N-aryl indole core and a strategically positioned bromo-substituent, presents a fertile ground for exploring reactivity that has not yet been documented. While its use as a precursor in certain cyclization reactions is established, a vast landscape of modern synthetic methodologies remains to be applied to this specific molecule. Future research could unlock novel transformations by focusing on several key areas.

One of the most promising yet unexplored avenues is the application of advanced C-H functionalization strategies. The indole nucleus and the N-phenyl ring contain multiple C-H bonds that could be selectively activated. Modern transition-metal catalysis, employing metals like palladium, rhodium, and ruthenium, has revolutionized the ability to forge new bonds directly from C-H bonds, often with high regioselectivity. researchgate.netnih.govbeilstein-journals.orgmdpi.com For this compound, this could lead to direct arylation, olefination, or alkylation at the C2, C3, or the more challenging C4-C7 positions of the indole core. acs.orgnih.govscispace.com The development of specific directing groups or catalyst systems tailored for this substrate could overcome the inherent challenge of site-selectivity and provide access to a library of novel derivatives. nih.govchim.it

The field of photoredox catalysis offers another significant, untapped potential for this compound. nih.govrsc.org This technique uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions. mdpi.com One can envision that this compound could participate in photocatalytic cycles, for instance, through the formation of a nitrogen-centered radical cation. nih.govrsc.org This reactive intermediate could trigger cascade reactions, such as intramolecular cyclizations onto the phenyl ring or intermolecular additions, to construct complex molecular scaffolds that are otherwise difficult to access. nih.gov The combination of photocatalysis with other catalytic methods, such as enzymatic catalysis, could also lead to novel asymmetric transformations. bohrium.com

Furthermore, the potential for atroposelective synthesis of this compound derivatives is a compelling and unexplored research direction. Due to the rotational barrier around the N-C(aryl) bond, appropriately substituted N-arylindoles can exist as stable, axially chiral atropisomers. researchgate.netpku.edu.cn Asymmetric C-H functionalization or catalytic desymmetrization reactions could be developed to control the stereogenic axis, yielding enantiomerically pure products with potential applications in chiral catalysis or materials science. nih.govpku.edu.cnchinesechemsoc.org

Finally, while the bromine atom serves as a classical handle for cross-coupling, its role in more novel intramolecular cyclization and ring-opening transformations is far from exhausted. New catalytic systems could enable unprecedented cyclizations, potentially incorporating other elements like sulfur. rsc.org Conversely, recent discoveries of dearomative ring-opening silylations in N-arylindoles suggest that the indole core itself can be cleaved under specific reductive conditions. rsc.org Applying such methodologies to this compound could lead to radical new molecular skeletons, completely transforming the starting material's structure.

| Reaction Type | Potential Transformation | Key Enabling Technology | Anticipated Outcome |

|---|---|---|---|

| C-H Functionalization | Direct olefination at the indole C2-position. | Rhodium or Palladium catalysis with a directing group. nih.govscispace.com | Introduction of vinyl groups for further derivatization. |

| Photoredox Catalysis | Intramolecular C-N bond formation via a radical cation. nih.gov | Visible light photocatalyst (e.g., Ru or Ir complexes). nih.govmdpi.com | Synthesis of novel fused heterocyclic systems. |

| Atroposelective Synthesis | Enantioselective C-H iodination at the C2-position. | Chiral phosphoric acid catalysis. researchgate.net | Access to axially chiral N-arylindole scaffolds. |

| Intramolecular Cyclization | Palladium-catalyzed carbonylative Heck cyclization. beilstein-journals.org | Palladium acetate, a suitable ligand, and CO gas. beilstein-journals.org | Formation of indeno[1,2-b]indol-10(5H)-one structures. |

| Ring-Opening Reaction | Reductive C-N bond cleavage and silylation. rsc.org | Silylborane reagents. rsc.org | Generation of silylated styrene (B11656) derivatives. |

Outlook and Future Challenges in the Comprehensive Understanding and Utilization of Substituted Indoles

The future of research on substituted indoles, including N-arylindoles like this compound, is geared towards overcoming several fundamental challenges and embracing new synthetic paradigms. The primary goal is to develop more efficient, selective, and sustainable methods for their synthesis and functionalization.

A persistent and significant challenge is achieving site-selective functionalization of the indole scaffold. While methods for functionalizing the electron-rich C2 and C3 positions are well-established, selectively modifying the C4, C5, C6, and C7 positions on the benzene (B151609) portion of the ring remains a formidable task. acs.orgnih.govchim.it Future progress will heavily rely on the design of novel directing groups and bespoke catalyst systems that can precisely target these less reactive C-H bonds, thereby unlocking access to new chemical space. mdpi.comnih.gov

There is a strong and necessary push towards green and sustainable chemistry . This involves moving away from stoichiometric reagents and expensive, toxic precious metal catalysts like palladium. nih.gov A key future direction will be the development of catalysts based on earth-abundant and less toxic metals. Moreover, the adoption of environmentally benign solvents, such as water, and energy-efficient reaction conditions, exemplified by visible-light photocatalysis, will be crucial. nih.govnih.gov The development of one-pot or tandem reactions, which reduce waste by minimizing intermediate purification steps, represents another important aspect of this green transition. nih.gov

The continuous development of novel and more powerful catalytic systems is paramount. There is a demand for catalysts that not only exhibit high activity but also provide exceptional levels of selectivity (regio-, diastereo-, and enantioselectivity). chim.it This includes the design of new chiral ligands and catalysts for asymmetric synthesis, which is critical for the pharmaceutical industry. pku.edu.cnchinesechemsoc.org The merging of different catalytic modes, such as combining photoredox catalysis with biocatalysis or organocatalysis, is a burgeoning field that promises to deliver unprecedented transformations and levels of control. bohrium.com

Finally, a major outlook is the synthesis of increasingly complex and diverse molecular architectures . The development of cascade or domino reactions that create multiple chemical bonds and stereocenters in a single, efficient operation is a key goal. Such strategies allow for the rapid construction of complex molecules from simple, readily available indole starting materials. chinesechemsoc.orgresearchgate.net As researchers continue to probe the reactivity of the indole nucleus, the discovery of entirely new, unexpected reaction pathways will continue to expand our fundamental understanding and open up unforeseen opportunities for the utilization of this privileged heterocyclic motif. rsc.org

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Bromophenyl)-1H-indole, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Ullmann coupling or Friedel-Crafts alkylation. For example, bromoacetophenone derivatives are reacted with aniline in polar solvents like N,N-dimethylaniline at elevated temperatures (170°C). Reaction optimization involves adjusting stoichiometry, solvent polarity, and heating duration to improve yield . Post-synthesis, purification is achieved via column chromatography (e.g., silica gel with acetone/hexane gradients) .

- Key Data : A reported yield of 18% was achieved using ethyl acetate/hexane purification, with Rf = 0.26 .

Q. How is this compound characterized structurally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and X-ray crystallography are primary tools. For example, 1H NMR in CDCl3 reveals aromatic proton shifts (δ 6.94–7.41 ppm) and coupling constants (J = 6.8–7.2 Hz) for substituent positioning . X-ray data (e.g., dihedral angles between indole and phenyl rings) confirm stereoelectronic effects .

- Key Data : Dihedral angle = 58.85° between indole and phenyl rings in a related bromophenyl-indole derivative .

Q. What safety protocols are critical when handling brominated indoles?

- Methodology : Use fume hoods, nitrile gloves, and eye protection. Brominated compounds may release toxic fumes upon decomposition. Emergency procedures include rinsing exposed skin with water for 15+ minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict sites for Suzuki-Miyaura coupling. Molecular docking (e.g., MOE software) evaluates interactions with palladium catalysts .

- Key Data : Electron-withdrawing bromine lowers LUMO energy (-2.1 eV), favoring oxidative addition with Pd(0) .

Q. What strategies resolve contradictions in reported biological activities of bromophenyl-indole derivatives?

- Methodology : Meta-analysis of structure-activity relationships (SAR) identifies substituent effects. For instance, replacing bromine with chlorine alters IC50 values by 3-fold in kinase assays. Dose-response curves and control experiments (e.g., using null-cell lines) validate target specificity .

Q. How do steric effects from the 2-bromophenyl group influence supramolecular assembly?

- Methodology : Single-crystal XRD reveals packing motifs (e.g., π-π stacking distances of 3.5–3.8 Å). Differential Scanning Calorimetry (DSC) measures melting points to correlate crystallinity with substituent bulkiness .

Q. What advanced techniques quantify trace impurities in synthesized this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。